1-(Isocyanatomethyl)-2-nitrobenzene

Catalog No.
S14169310
CAS No.
M.F
C8H6N2O3
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Isocyanatomethyl)-2-nitrobenzene

Product Name

1-(Isocyanatomethyl)-2-nitrobenzene

IUPAC Name

1-(isocyanatomethyl)-2-nitrobenzene

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C8H6N2O3/c11-6-9-5-7-3-1-2-4-8(7)10(12)13/h1-4H,5H2

InChI Key

VAUCNHHKSNPSBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN=C=O)[N+](=O)[O-]

1-(Isocyanatomethyl)-2-nitrobenzene is a chemical compound characterized by the presence of both isocyanate and nitro functional groups. Its molecular formula is C8H6N2O2, and it features a benzene ring substituted with an isocyanatomethyl group and a nitro group at the second position. This compound is categorized as an aromatic isocyanate, which are known for their reactivity and utility in various chemical syntheses.

Involving 1-(Isocyanatomethyl)-2-nitrobenzene are similar to those of other isocyanates. These reactions include:

  • Nucleophilic Addition: The isocyanate group can react with nucleophiles such as alcohols and amines to form ureas or carbamates through nucleophilic addition.
  • Polymerization: It can participate in polyaddition reactions to produce polyurethanes when reacted with polyols.
  • Hydrolysis: In the presence of moisture, it can hydrolyze to form amines and carbon dioxide, which can further react to yield carbamic acid intermediates.

The reactivity of the isocyanate group allows for a variety of synthetic pathways, making it a versatile building block in organic chemistry .

1-(Isocyanatomethyl)-2-nitrobenzene can be synthesized through several methods:

  • Direct Isocyanation: By reacting 2-nitrobenzyl alcohol with phosgene or another isocyanate precursor under controlled conditions.
  • Nitration of Isocyanatomethylbenzene: Starting from 1-isocyanatomethylbenzene, nitration can be performed using a nitrating agent (e.g., nitric acid) to introduce the nitro group at the desired position on the benzene ring.
  • Use of Isocyanate Precursors: Utilizing commercially available isocyanate derivatives, followed by selective functionalization to introduce the nitro group.

These methods highlight the versatility in synthesizing this compound from readily available starting materials .

1-(Isocyanatomethyl)-2-nitrobenzene finds applications in various fields:

  • Polymer Chemistry: It serves as a monomer in the synthesis of polyurethanes and other polymeric materials due to its reactive isocyanate group.
  • Pharmaceuticals: Potentially useful as an intermediate in drug synthesis due to its unique functional groups.
  • Dyes and Pigments: It may be employed in the production of dyes or pigments where nitro-substituted aromatic compounds are required.

The compound's reactivity allows for its incorporation into complex molecular architectures, enhancing its utility .

Several compounds share structural similarities with 1-(Isocyanatomethyl)-2-nitrobenzene. Below is a comparison highlighting their uniqueness:

Compound NameFunctional GroupsUnique Features
1-Isocyanato-2-nitrobenzeneIsocyanate, NitroDirectly related but lacks the isocyanatomethyl group.
1-Isocyano-4-nitrobenzeneIsocyanate, NitroDifferent substitution pattern on the benzene ring.
4-Isocyano-3-nitrophenolIsocyanate, NitroContains a hydroxyl group which alters reactivity.
3-NitrobenzenesulfonylisocyanateIsocyanate, Nitro, SulfonylIntroduces sulfonyl functionality affecting solubility and reactivity.

The uniqueness of 1-(Isocyanatomethyl)-2-nitrobenzene lies in its specific substitution pattern that combines both an isocyanatomethyl group and a nitro group on the aromatic ring, offering distinct reactivity profiles compared to similar compounds .

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

178.03784206 g/mol

Monoisotopic Mass

178.03784206 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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